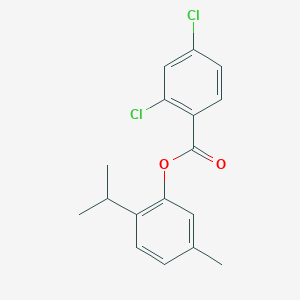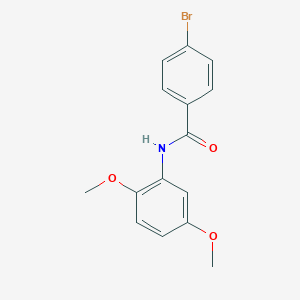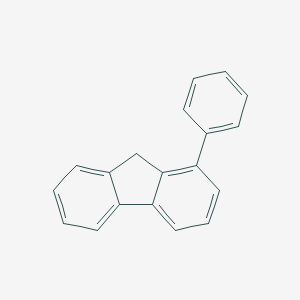![molecular formula C23H19NO4 B289784 Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, also known as DMQD, is a chemical compound with potential applications in scientific research. DMQD belongs to the family of quinolizine derivatives and has been synthesized by various methods.
作用机制
The mechanism of action of Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate is not well understood. However, it has been suggested that Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate may exert its antitumor activity by inducing apoptosis in cancer cells. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, suggesting that it may have anti-inflammatory activity.
Biochemical and Physiological Effects
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to have a variety of biochemical and physiological effects. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to have analgesic activity and to exhibit fluorescence in the presence of metal ions.
实验室实验的优点和局限性
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been shown to exhibit a variety of biological activities, making it a useful tool for studying various physiological processes. However, Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate also has some limitations. Its mechanism of action is not well understood, and it may exhibit some toxicity at high concentrations.
未来方向
There are several future directions for research on Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate. One area of research could focus on elucidating the mechanism of action of Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate. Another area of research could focus on developing new synthetic methods for Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate and its derivatives. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate could also be studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate could be studied for its potential use in the treatment of various diseases, such as cancer and inflammation.
Conclusion
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate is a chemical compound with potential applications in scientific research. It can be synthesized by various methods and has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has several advantages for lab experiments, including its simplicity of synthesis and its biological activities. However, its mechanism of action is not well understood, and it may exhibit some toxicity at high concentrations. There are several future directions for research on Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate, including elucidating its mechanism of action, developing new synthetic methods, and studying its potential use in the treatment of various diseases.
合成方法
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate can be synthesized by various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, an aldehyde or ketone, and a formaldehyde in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been synthesized using a one-pot three-component reaction involving an aldehyde, an amine, and an isocyanide.
科学研究应用
Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C23H19NO4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate |
InChI |
InChI=1S/C23H19NO4/c1-14-17-11-7-8-12-24(17)18-13-16(22(25)27-2)20(23(26)28-3)21(18)19(14)15-9-5-4-6-10-15/h4-13H,1-3H3 |
InChI 键 |
TXYUKFXMRKODMT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C3=CC(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
规范 SMILES |
CC1=C2C=CC=CN2C3=CC(=C(C3=C1C4=CC=CC=C4)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



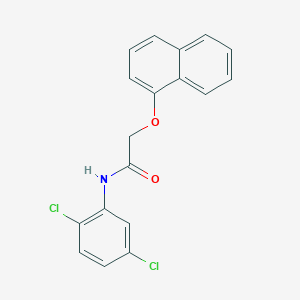
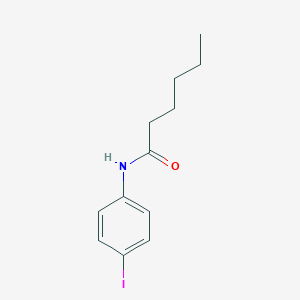
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
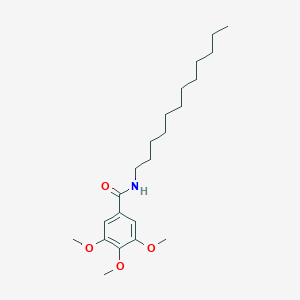
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
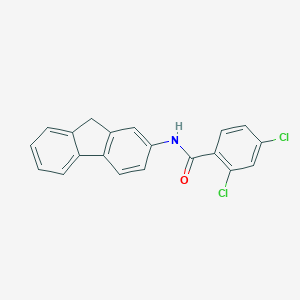
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
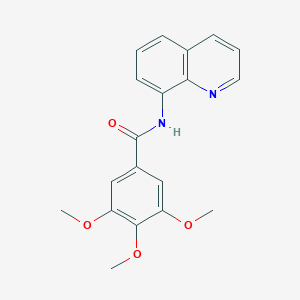
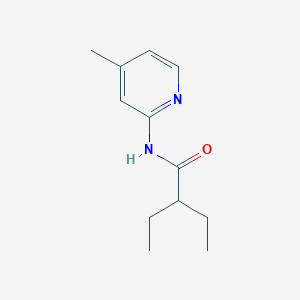
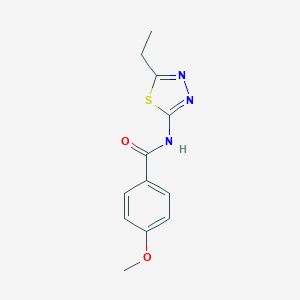
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
